(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde
Description
(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde is a chiral benzaldehyde derivative characterized by a stereochemically defined oxazolidinone ring system. The compound features a benzaldehyde moiety substituted at the para-position with a 4-isopropyl-2-oxooxazolidin-3-yl group. The oxazolidinone ring confers rigidity and electronic modulation, which can influence solubility, stability, and reactivity compared to simpler benzaldehyde derivatives.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]benzaldehyde |
InChI |
InChI=1S/C13H15NO3/c1-9(2)12-8-17-13(16)14(12)11-5-3-10(7-15)4-6-11/h3-7,9,12H,8H2,1-2H3/t12-/m1/s1 |
InChI Key |
MXZVTDFURBBSJT-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1C2=CC=C(C=C2)C=O |
Canonical SMILES |
CC(C)C1COC(=O)N1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with an isocyanate or a carbonyl compound under suitable conditions.
Introduction of the isopropyl group: This step involves the alkylation of the oxazolidinone ring with an appropriate isopropylating agent.
Formylation of the benzene ring: The final step is the formylation of the benzene ring, which can be carried out using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzoic acid.
Reduction: (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde depends on its specific application:
As a chiral auxiliary: It induces chirality in target molecules through diastereoselective reactions.
In biological systems: It may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Functional Group Analysis
Table 2: Key Research Findings
Biological Activity
(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde, a compound with the molecular formula C13H15NO3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Weight : 233.27 g/mol
- CAS Number : 572923-00-3
- Chemical Structure : The compound features an oxazolidinone ring, which is known for its biological significance in various therapeutic applications.
The biological activity of (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it was noted to interact with mutant isocitrate dehydrogenase (IDH), which plays a critical role in cellular metabolism and cancer progression .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially affecting bacterial growth through disruption of cell wall synthesis or metabolic inhibition.
- Antitumor Activity : Research has indicated that derivatives of oxazolidinones can possess antitumor properties, possibly through apoptosis induction in cancer cells and modulation of signaling pathways related to cell survival and proliferation.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxic effects of (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 20 | Induction of apoptosis |
| MCF7 (breast) | 15 | Inhibition of cell proliferation |
| A549 (lung) | 25 | Disruption of mitochondrial function |
These results indicate that the compound has varying degrees of potency against different cancer types, suggesting potential for further development as an anticancer agent.
In Vivo Studies
In vivo studies have focused on the biodistribution and pharmacokinetics of the compound:
- Biodistribution Analysis : Following administration in animal models, significant accumulation was observed in the liver and lungs, indicating these organs may be primary sites for drug action or metabolism .
- Pharmacokinetics : The half-life and clearance rates were evaluated to understand the compound's systemic exposure and potential therapeutic window. These studies are critical for determining dosing regimens in future clinical applications.
Case Studies
- Case Study on Anticancer Efficacy : A study involving mice xenografted with human tumor cells demonstrated that treatment with (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors, supporting its potential as an anticancer agent.
- Antimicrobial Activity Assessment : In a separate investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its utility as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
